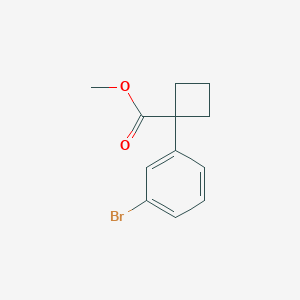
Methyl 1-(3-bromophenyl)cyclobutane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 1-(3-bromophenyl)cyclobutane-1-carboxylate” is a chemical compound with the CAS Number: 1820607-51-9 . It has a molecular weight of 269.14 . The IUPAC name for this compound is “this compound” and its InChI Code is 1S/C12H13BrO2/c1-15-11(14)12(6-3-7-12)9-4-2-5-10(13)8-9/h2,4-5,8H,3,6-7H2,1H3 .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the linear formula C12H13BrO2 . This indicates that the molecule consists of 12 carbon atoms, 13 hydrogen atoms, 1 bromine atom, and 2 oxygen atoms .Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 269.14 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the retrieved data.Applications De Recherche Scientifique
Torquoselectivity in Cyclobutene Reactions
Methyl 1-(3-bromophenyl)cyclobutane-1-carboxylate is involved in studies demonstrating the competition between ester and formyl groups for controlling torquoselectivity in cyclobutene electrocyclic reactions. Such reactions are foundational in understanding the behavior of cyclic compounds under thermal conditions, leading to products like methyl (2H)-pyrane-5-carboxylate through electrocyclization processes (Niwayama & Houk, 1992).
Dimerization Under UV and Heat
Research on benzo[b]thiophen-3-carboxylic acid 1,1-dioxide shows its ability to undergo dimerization to form cyclobutane structures both under ultraviolet light and heat. This process highlights the versatility of cyclobutane derivatives, including this compound, in forming complex molecular structures through various energy inputs (Davies et al., 1977).
Synthesis of Complex Organic Structures
The chemical serves as a critical intermediate in the synthesis of complex organic structures, such as in the Palladium-catalyzed sequential carbon-carbon bond cleavage and formation, producing arylated benzolactones from cyclobutanones. This application underlines the compound's importance in facilitating intricate synthetic pathways that lead to pharmacologically relevant molecules (Matsuda, Shigeno, & Murakami, 2008).
Structure Determination via X-ray Crystallography
The structure of derivatives of this compound, such as ethyl E-6-bromo-4-[1-(methoxycarbonyl)cyclobutyl]-2-oxochromene-3-carboxylate, is determined through X-ray crystallography, showcasing the compound's role in the field of structural chemistry and its contribution to understanding molecular geometries (Kirillov, Nikiforova, & Dmitriev, 2015).
Polymer Synthesis and Characterization
Additionally, this compound derivatives are explored in the synthesis and thermal degradation of polymers, illustrating the compound's utility in polymer science. Such research provides insights into the thermal stability and degradation pathways of polymers, which are crucial for developing new materials with tailored properties (Demirelli & Coskun, 1999).
Safety and Hazards
Propriétés
IUPAC Name |
methyl 1-(3-bromophenyl)cyclobutane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrO2/c1-15-11(14)12(6-3-7-12)9-4-2-5-10(13)8-9/h2,4-5,8H,3,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIJJFPCPCIAIRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCC1)C2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



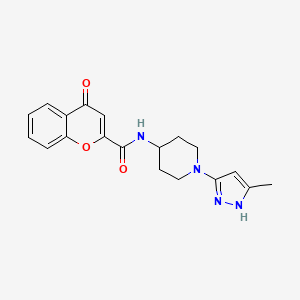
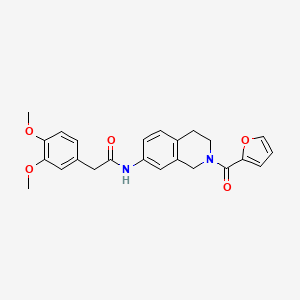
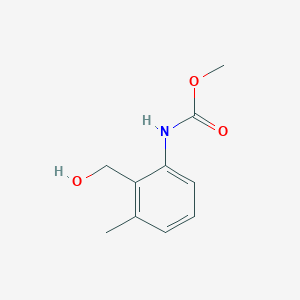
![1-(2-Methoxyphenyl)-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)urea](/img/structure/B2725368.png)
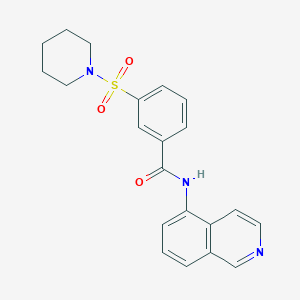
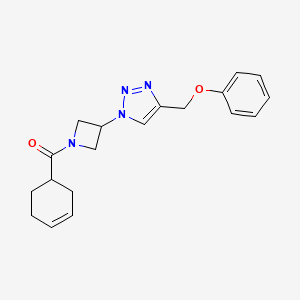
![N-(4-ethylphenyl)-2-[(6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2725374.png)
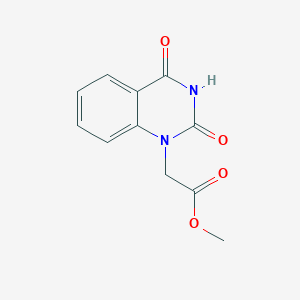
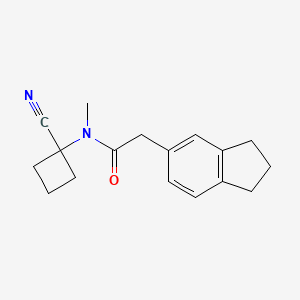
![N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide](/img/structure/B2725379.png)
![N-cyclohexyl-2-({1-ethyl-3-methyl-6-[(4-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide](/img/structure/B2725381.png)